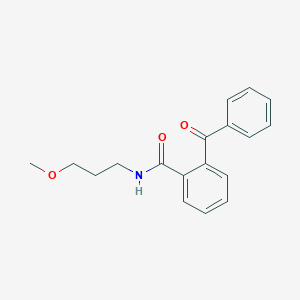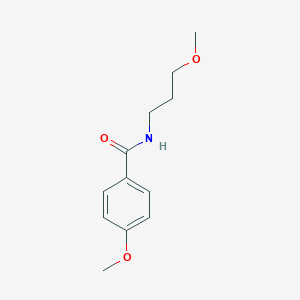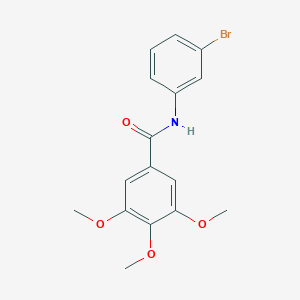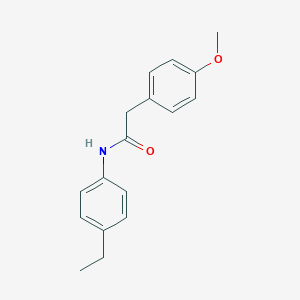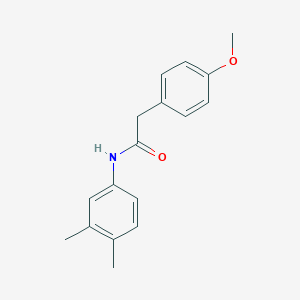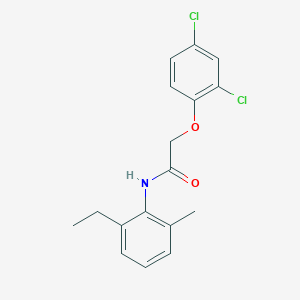
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide, also known as CDMPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This sulfonamide derivative has shown promising results in various studies, making it a popular choice for many researchers.
科学的研究の応用
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of a protein called TRPM8, which is involved in pain perception and thermoregulation. This inhibition has been shown to reduce pain sensitivity in animal models, making 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide a potential candidate for the development of new pain medications.
作用機序
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide works by inhibiting the activity of TRPM8, which is a calcium channel protein found in sensory neurons. TRPM8 is involved in the detection of cold temperatures and the sensation of cold pain. By inhibiting TRPM8, 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide reduces the influx of calcium ions into sensory neurons, which reduces the sensitivity of these neurons to painful stimuli.
Biochemical and Physiological Effects
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its pain-reducing properties, 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide has been shown to reduce the production of inflammatory cytokines, which are involved in the development of many inflammatory diseases. 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide has also been shown to reduce the activity of the sympathetic nervous system, which is involved in the regulation of heart rate and blood pressure.
実験室実験の利点と制限
One of the main advantages of 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide is its specificity for TRPM8. Unlike other pain medications, 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide does not affect other calcium channels, which reduces the risk of side effects. 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide is also relatively easy to synthesize, which makes it a cost-effective choice for many researchers. However, one limitation of 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide is its poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are many potential future directions for research on 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide. One area of interest is the development of new pain medications based on the structure of 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide. Researchers are also interested in exploring the potential of 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, there is ongoing research into the potential of 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide for the treatment of obesity and metabolic disorders.
合成法
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide can be synthesized using a simple two-step procedure. The first step involves the reaction of 2,4-dimethoxyaniline with chlorosulfonic acid to form 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide chloride. The second step involves the reaction of this chloride with sodium hydroxide to form the final product, 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide.
特性
分子式 |
C14H14ClNO4S |
|---|---|
分子量 |
327.8 g/mol |
IUPAC名 |
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO4S/c1-19-11-5-8-13(14(9-11)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3 |
InChIキー |
PINRYSVBMZMDCG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)OC |
正規SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






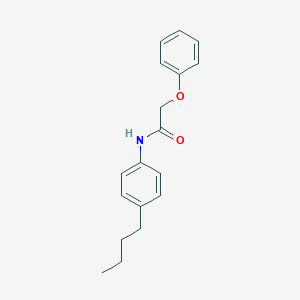

![N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B291804.png)
